molecular formula C14H11NO5 B1606824 (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid CAS No. 292641-22-6

(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid

Cat. No.: B1606824
CAS No.: 292641-22-6
M. Wt: 273.24 g/mol
InChI Key: CGSJRTMBJMQGOB-UHFFFAOYSA-N
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Description

(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is a nitroaromatic acrylic acid derivative characterized by a furyl-acrylic acid backbone substituted with a 2-methyl-4-nitrophenyl group.

Properties

IUPAC Name

3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJRTMBJMQGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354021
Record name 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292641-22-6
Record name 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a methyl-substituted benzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Acrylic Acid Moiety Addition: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the furan derivative reacts with malonic acid in the presence of a base like piperidine.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, converting it into a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 3-[5-(2-Carboxy-4-nitrophenyl)-2-furyl]acrylic acid.

    Reduction: 3-[5-(2-Methyl-4-aminophenyl)-2-furyl]acrylic acid.

    Substitution: 3-[5-(2-Methyl-4-halophenyl)-2-furyl]acrylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for dyes and pigments due to its conjugated system, which can absorb visible light.

Mechanism of Action

The mechanism by which (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites. The nitro group could participate in redox reactions, while the acrylic acid moiety might interact with proteins through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several nitro-substituted phenyl-furylacrylic acids and their derivatives (Table 1). Key analogs include:

Table 1: Structural Comparison of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic Acid with Analogs

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-CH₃, 4-NO₂ C₁₄H₁₁NO₅ 273.24 Methyl and nitro groups at ortho/para positions
3-[5-(2-Nitrophenyl)-2-furyl]acrylic acid (Compound D) 2-NO₂ C₁₃H₉NO₅ 259.21 Nitro at ortho position; no methyl group
3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid (Compound F) 4-NO₂ C₁₃H₉NO₅ 259.21 Nitro at para position; no methyl group
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid 4-NO₂ C₁₃H₉NO₅ 259.21 Yellow-orange crystalline solid
(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid 2,4-F₂ C₁₃H₈F₂O₃ 250.20 Fluorine substituents; improved lipophilicity

Key Observations :

  • The methyl group in the target compound increases molecular weight and may enhance hydrophobicity compared to non-methylated analogs like Compounds D and F .
  • The 2-methyl-4-nitro substitution introduces steric hindrance and electronic effects distinct from monosubstituted (e.g., 4-NO₂ in Compound F) or disubstituted (e.g., 2,4-F₂ in fluorinated analogs) derivatives .

Thermodynamic Properties

Thermodynamic studies on positional isomers of 3-[5-(nitrophenyl)-2-furyl]acrylic acids reveal significant variations in sublimation and formation enthalpies (Table 2) .

Table 2: Thermodynamic Properties of Nitrophenyl-Furylacrylic Acid Isomers

Compound Substituent Position ΔsubH° (kJ/mol) ΔfH°(cr) (kJ/mol)
D 2-NO₂ 120.3 ± 2.1 -345.7 ± 1.8
E 3-NO₂ 115.8 ± 1.9 -338.2 ± 2.0
F 4-NO₂ 125.6 ± 2.3 -352.4 ± 1.7

Key Observations :

  • The para-nitro isomer (Compound F) exhibits the highest sublimation enthalpy (125.6 kJ/mol), suggesting stronger intermolecular interactions in the crystalline phase compared to ortho- and meta-substituted analogs .
  • The target compound’s 2-methyl-4-nitro substitution likely further increases ΔsubH° due to enhanced van der Waals interactions from the methyl group, though experimental validation is needed.

Physicochemical Properties

  • Solubility : 3-(2-Furyl)acrylic acid derivatives generally exhibit poor water solubility due to aromatic and nitro groups . The methyl group in the target compound likely exacerbates this issue, necessitating formulation strategies (e.g., esterification, sugar conjugation) for biomedical applications .
  • Physical State : Analogs like (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid form yellow-orange crystalline solids , whereas fluorinated derivatives (e.g., 2,4-difluorophenyl) are reported as white powders .

Biological Activity

(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is an organic compound with a complex structure that incorporates a furan ring, a nitrophenyl group, and an acrylic acid moiety. Its unique chemical properties suggest potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its medicinal implications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.24 g/mol

The compound features a furan ring substituted at the 5-position with a 2-methyl-4-nitrophenyl group. The presence of the nitro group enhances its reactivity, which may play a significant role in its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, potentially affecting metabolic pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress responses.
  • Protein Interactions : The acrylic acid moiety may engage in hydrogen bonding or ionic interactions with proteins, altering their function.

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related furan-based compounds can inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.

CompoundCell LineIC50 (µM)
Compound AMCF-75.59
Compound BHCT-1166.10
Compound CA5498.23

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Other Biological Activities

Preliminary studies also suggest potential anti-inflammatory and antimicrobial activities. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of furan derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
    • Findings : The compound showed an IC50 value of approximately 6 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound might induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameStructureUnique Features
(2E)-3-[5-(4-Nitrophenyl)-2-furyl]acrylic acidStructureDifferent nitro position affects reactivity
(2E)-3-[5-(Methylphenyl)-2-furyl]acrylic acidStructureLacks nitro group; reduced reactivity
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylateStructureContains chloro group; distinct electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Reactant of Route 2
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(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid

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